3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine
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Overview
Description
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, which is a common motif in many pharmacologically active compounds, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets in the body. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial or anti-inflammatory activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another nitrogen-containing heterocycle with broad biological activity.
Pyrimidine: Known for its role in nucleic acids and various pharmaceuticals.
Indole: Found in many natural products and pharmaceuticals with diverse biological activities
Uniqueness
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is unique due to the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-(3-propan-2-yl-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWURNRSYQPZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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